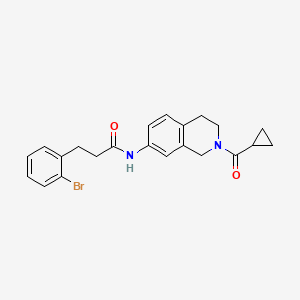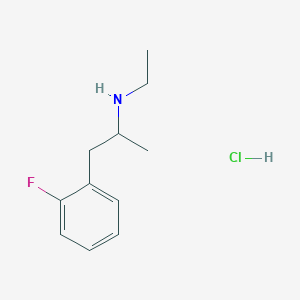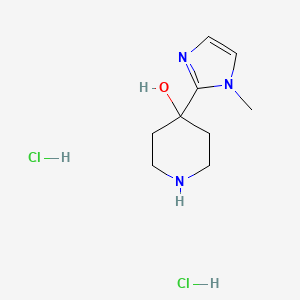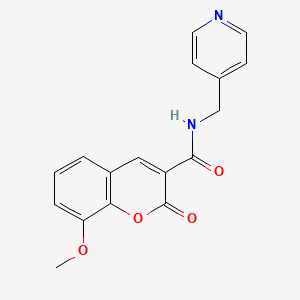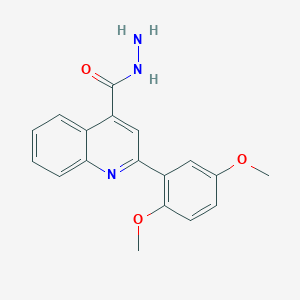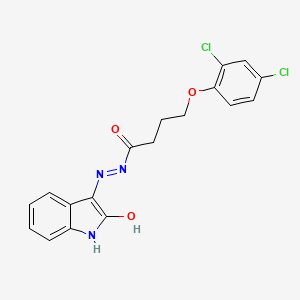
(E)-4-(2,4-dichlorophenoxy)-N'-(2-oxoindolin-3-ylidene)butanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(2,4-dichlorophenoxy)-N'-(2-oxoindolin-3-ylidene)butanehydrazide, commonly known as CTK7A, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Synthesis and Characterization
(E)-4-(2,4-dichlorophenoxy)-N'-(2-oxoindolin-3-ylidene)butanehydrazide belongs to a class of compounds that has been extensively studied for its synthesis, characterization, and application potential in various fields of science. The synthesis and characterization of similar compounds, including those derived from isatin and carbohydrazide, have been thoroughly investigated. These studies involve the preparation of carbohydrazones from substituted isatins, followed by a comprehensive analysis using techniques like Fourier transform-IR, NMR spectroscopy, and elemental analysis. Theoretical quantum-chemical studies further support the experimental data, providing insights into the electronic and antioxidant properties of these compounds (Çavuş et al., 2020).
Antioxidant Properties
The antioxidant capabilities of compounds synthesized from isatin derivatives have been a focus of research. These compounds' antioxidant activities are quantified through methods like the DPPH free-radical scavenging method, revealing a significant order of activity. Such studies not only highlight the compounds' potential as antioxidants but also elucidate the relationship between their electronic structures and antioxidant properties, laying the groundwork for further pharmacological applications (Muğlu et al., 2019).
Applications in Novel Heterocycles Synthesis
Another area of interest is the utility of related compounds in synthesizing novel heterocyclic compounds, which have wide applications ranging from pharmaceuticals to materials science. For instance, cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide has been used as a precursor for creating new heterocyclic compounds, showcasing the versatility of these compounds in organic synthesis and the potential for developing new therapeutic agents and materials (Mahmoud et al., 2013).
Pharmacological Applications
Pharmacological studies on compounds containing the 2-oxoindolin-3-ylidene moiety have identified them as potential apoptosis inducers, offering a new avenue for cancer therapy research. These compounds have been screened using cell- and caspase-based assays to identify potent apoptosis inducers, significantly contributing to the development of novel anticancer drugs (Sirisoma et al., 2009).
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c19-11-7-8-15(13(20)10-11)26-9-3-6-16(24)22-23-17-12-4-1-2-5-14(12)21-18(17)25/h1-2,4-5,7-8,10,21,25H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMRBPMSKYBECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2,4-dichlorophenoxy)-N'-(2-oxoindolin-3-ylidene)butanehydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

carboxamide](/img/structure/B2696225.png)
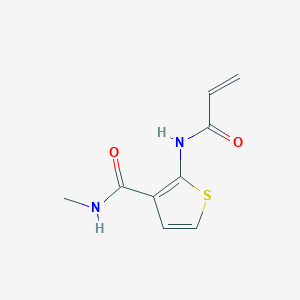

![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2696229.png)

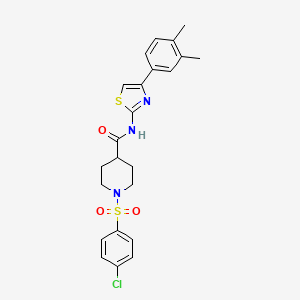

![benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2696236.png)
